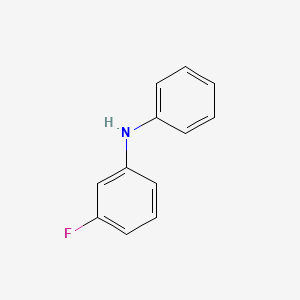










|
REACTION_CXSMILES
|
[C:1]1([NH:7]C(=O)C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].Br[C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([F:24])[CH:19]=1.[OH-].[K+]>[Cu]Cl.O.C1(C)C(C)=CC=CC=1>[F:24][C:20]1[CH:19]=[C:18]([CH:23]=[CH:22][CH:21]=1)[NH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3,5.6|
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)NC(C)=O
|
|
Name
|
|
|
Quantity
|
1.329 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1.942 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=CC=C1)F
|
|
Name
|
|
|
Quantity
|
1.909 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0.146 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]Cl
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
180 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
In a round bottom flask equipped with a condenser
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 66 h
|
|
Duration
|
66 h
|
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
and the filtrate was concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The dark brown residue was dissolved in ether
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
and the filtrate was concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The dark brown residue was dissolved in ethanol (10.00 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 2 h
|
|
Duration
|
2 h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM
|
|
Type
|
EXTRACTION
|
|
Details
|
The combined DCM extract
|
|
Type
|
WASH
|
|
Details
|
was washed with water (6 X)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(NC2=CC=CC=C2)C=CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.669 g | |
| YIELD: CALCULATEDPERCENTYIELD | 48.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |